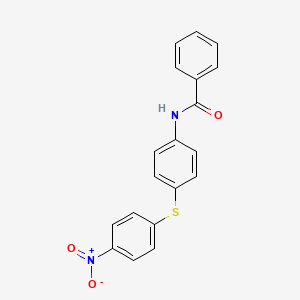
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide is a complex organic compound that features a hydrazide functional group This compound is characterized by the presence of three chlorophenyl groups and a hydroxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylhydrazine and 4-chlorobenzophenone.
Formation of Intermediate: The 3-chlorophenylhydrazine reacts with 4-chlorobenzophenone under acidic conditions to form an intermediate hydrazone.
Hydrolysis and Cyclization: The intermediate hydrazone undergoes hydrolysis followed by cyclization to form the final product, N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-hydroxyacetohydrazide
- 2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
- N’-(3-chlorophenyl)-2-hydroxyacetohydrazide
Uniqueness
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide is unique due to the presence of three chlorophenyl groups, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C20H15Cl3N2O2 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-8-4-13(5-9-15)20(27,14-6-10-16(22)11-7-14)19(26)25-24-18-3-1-2-17(23)12-18/h1-12,24,27H,(H,25,26) |
InChI Key |
SNGOWKZPTKRALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

